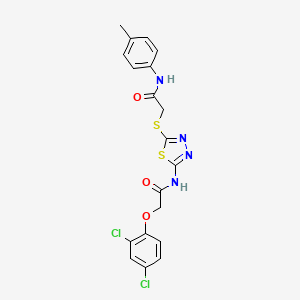
2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a chemically synthesized molecule that appears to be related to a class of compounds that exhibit significant biological activities, such as antioxidant properties. The structure of this compound suggests that it contains a thiadiazole ring, which is a common feature in molecules with potential pharmacological effects.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves acylation reactions and may include steps such as N-alkylation. For instance, a series of 1,3,4-thia(oxa)diazole substituted acetamides were synthesized using acylation reactions of amino-oxadiazoles and thiadiazoles with acetyl chloride in a dioxane medium, followed by N-alkylation with N-aryl-2-chloroacetamides . Although the exact synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of acetamide derivatives often includes various rings such as chlorophenyl, thiazole, and thiadiazole rings. For example, in one acetamide compound, the chlorophenyl ring was oriented at an angle with respect to the thiazole ring, which could influence the compound's intermolecular interactions and stability . The presence of dichlorophenyl and thiadiazole moieties in the compound of interest suggests that it may have a similar complex structure, which could be crucial for its biological activity.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including intermolecular interactions. In one case, molecules were linked via C-H...O interactions, forming chains in a crystal structure . These interactions are essential for the stability and reactivity of the compounds. The compound , with its acetamide backbone and potential for hydrogen bonding, may also exhibit such interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the antioxidant activity of these compounds can be evaluated through methods like DPPH radical scavenging. One compound demonstrated a radical scavenging ability of 88.9%, which was comparable to ascorbic acid . The presence of a thiadiazole ring and other substituents in the compound of interest suggests that it may also possess significant antioxidant properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Novel derivatives of thiadiazole compounds have been synthesized using carbodiimide condensation, which is a convenient and fast method. These compounds have been identified through various analytical techniques, including IR, 1H NMR, and elemental analyses. The synthesis process and chemical characterization of such compounds provide foundational knowledge for further chemical and pharmacological studies (Yu et al., 2014).
Anticancer Applications
- A study focused on the synthesis and investigation of anticancer activities of new thiadiazole derivatives. These compounds were evaluated against MCF-7 and A549 tumor cell lines, with some showing promising cytotoxic activity. This research highlights the potential of thiadiazole compounds as anticancer agents, particularly against breast cancer and lung cancer cell lines (Çevik et al., 2020).
Antiallergy and Antimicrobial Applications
- Thiadiazole derivatives have been synthesized and tested for antiallergy activity, showing significant potency in the rat PCA model compared to traditional antiallergy medications. This suggests their potential application in developing new antiallergy drugs (Hargrave et al., 1983).
- Another study reported the synthesis of thiazolidine derivatives that exhibited antimicrobial activities. These findings suggest the role of thiadiazole compounds in the development of new antimicrobial agents (Patel et al., 2009).
Antioxidant Properties
- Research on the antioxidant properties of 1,3,4-thiadiazole derivatives highlighted the potential of these compounds in scavenging free radicals. This indicates their utility in developing antioxidant therapies, which could have implications for treating diseases associated with oxidative stress (Lelyukh et al., 2021).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O3S2/c1-11-2-5-13(6-3-11)22-17(27)10-29-19-25-24-18(30-19)23-16(26)9-28-15-7-4-12(20)8-14(15)21/h2-8H,9-10H2,1H3,(H,22,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWGPQAFZDPBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B3007290.png)
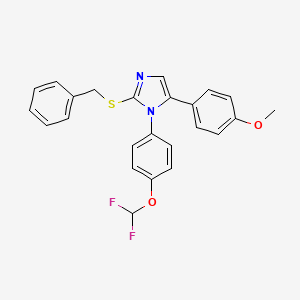
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide](/img/structure/B3007292.png)


![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3007296.png)

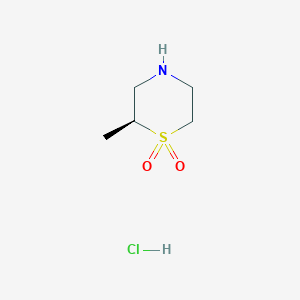
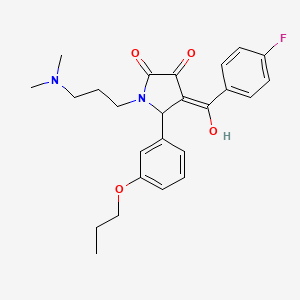
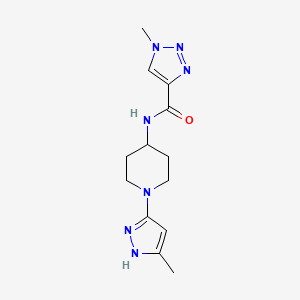
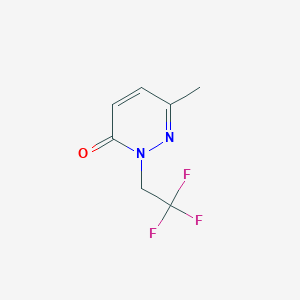
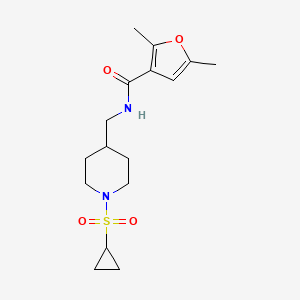
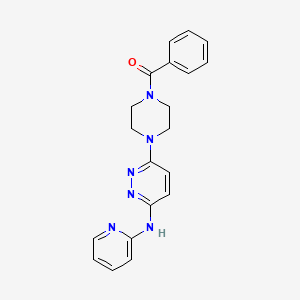
![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)